molecular formula C16H14N2O6S B7877019 (4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetic acid

(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B7877019
M. Wt: 362.4 g/mol
InChI Key: ZRBYHTGUUQMFTI-UHFFFAOYSA-N
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Description

(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetic acid: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzoxazine ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine core. One common approach is to react a suitable benzene derivative with an appropriate sulfonyl chloride and an amine under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzoxazine ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups attached to the benzoxazine ring.

  • Substitution: : Substitution reactions can introduce different substituents onto the benzoxazine ring, altering its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential use as a therapeutic agent.

  • Medicine: : Research is ongoing to explore its potential as an anti-inflammatory or antihypertensive agent.

  • Industry: : It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a potassium channel activator, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other benzoxazine derivatives, which also exhibit diverse biological activities. Some similar compounds include:

  • 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives: : These compounds have been studied for their potassium channel opening activity and anti-inflammatory properties.

  • 4-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid: : This compound is structurally similar and may have overlapping biological activities.

Properties

IUPAC Name

2-[4-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-15-9-24-14-6-5-12(8-13(14)17-15)25(22,23)18-11-3-1-10(2-4-11)7-16(20)21/h1-6,8,18H,7,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBYHTGUUQMFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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